![molecular formula C13H10N4O2 B2398047 3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 27507-10-4](/img/structure/B2398047.png)
3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method involves the reaction of pyridine-3-carbaldehyde with 2-aminopyrimidine in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired pyrido[3,2-d]pyrimidine structure.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[3,2-d]pyrimidine-2,4-dione derivatives, while reduction could lead to the formation of dihydropyrido[3,2-d]pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit inhibitory effects on various cancer cell lines. For instance, compounds derived from this scaffold have shown significant inhibition of eEF-2K (eukaryotic elongation factor 2 kinase), which is implicated in cancer cell proliferation. Notably, one derivative demonstrated an IC50 value of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells .
Inhibition of Histone Demethylases
Another promising application lies in the inhibition of histone demethylases, particularly the JmjC family. Compounds similar to 3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione have been shown to bind effectively to Fe(II) in the active sites of these enzymes, suggesting a role in epigenetic regulation and potential therapeutic uses in diseases where histone modifications are disrupted .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Variations in substitution patterns on the pyridine and pyrimidine rings can lead to significant changes in biological activity:
Substituent | Biological Activity | IC50 (nM) |
---|---|---|
Ethyl group at R1 | eEF-2K inhibition | 420 |
CONH2 at R2 | Enhanced activity | 930 |
Cyclopropyl at R3 | Moderate activity | Not specified |
These findings underscore the importance of specific functional groups in enhancing the efficacy of pyrido[3,2-d]pyrimidine derivatives as therapeutic agents.
Anti-inflammatory Properties
Recent investigations into related compounds have revealed their potential as anti-inflammatory agents through dual inhibition of COX-1 and COX-2 enzymes. Such activities are critical for developing new treatments for inflammatory diseases. The design and synthesis of novel derivatives have shown promising results in preclinical models .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to optimize biological activity. The synthetic pathways often utilize starting materials like uracil derivatives and employ methods such as alkylation and cyclization to construct the complex heterocyclic framework .
Wirkmechanismus
The mechanism of action of 3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . This inhibition is often achieved through the stabilization of the inactive conformation of the kinase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in kinase inhibition.
Pyrido[2,3-d]pyrimidine: Known for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features that allow for selective binding to certain kinases, making it a promising candidate for targeted cancer therapy .
Biologische Aktivität
3-(Pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential anticancer properties. This article provides a detailed overview of the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrido[3,2-d]pyrimidine core, which is known for its ability to interact with various biological targets. Its molecular formula is C14H12N4O2 and it has a molecular weight of approximately 272.28 g/mol .
The primary mechanism of action involves the inhibition of specific protein kinases that play critical roles in cell cycle regulation. The compound binds to the active sites of these kinases, disrupting their activity and leading to apoptosis in cancer cells. This interaction is particularly significant in targeting kinases associated with tumor growth and proliferation .
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Notable findings include:
- Cell Line Studies : The compound demonstrated significant inhibitory effects on cell viability in several cancer types, including lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT116) .
- Kinase Inhibition : It has been shown to inhibit key kinases involved in cancer progression, such as EGFR and other receptor tyrosine kinases .
Other Biological Activities
In addition to its anticancer effects, this compound has been explored for other therapeutic potentials:
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents against various pathogens .
- Anti-inflammatory Effects : The compound's structure allows it to potentially inhibit inflammatory pathways, although more research is needed in this area .
Synthesis and Evaluation
The synthesis of this compound typically involves the condensation of pyridine derivatives with pyrimidine precursors. Various synthetic routes have been developed to enhance yield and purity .
In Vitro Studies
A detailed study evaluated the compound's efficacy against a panel of cancer cell lines using the MTT assay. The results indicated:
Cell Line | IC50 Value (μM) | Remarks |
---|---|---|
A549 | 10.5 | Significant inhibition observed |
MCF-7 | 15.0 | Moderate cytotoxicity |
HCT116 | 12.8 | Effective against colorectal cancer |
These findings suggest that the compound could be a viable candidate for further development as an anticancer agent .
Eigenschaften
IUPAC Name |
3-(pyridin-3-ylmethyl)-1H-pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-12-11-10(4-2-6-15-11)16-13(19)17(12)8-9-3-1-5-14-7-9/h1-7H,8H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDVFVUXGQUULH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C=CC=N3)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.